![molecular formula C19H20ClN5O2 B12706745 N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide CAS No. 83249-50-7](/img/structure/B12706745.png)
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide is a complex organic compound with the molecular formula C₁₉H₂₀ClN₅O₂ and a molecular mass of 385.85 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains a chloro and cyano substituent, while the other has a diethylamino group and a hydroxyacetamide moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-cyanophenylamine, undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)-2-hydroxyacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, H₂ with a catalyst (e.g., Pd/C).
Substitution: Nucleophiles like amines or thiols, often in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological macromolecules, leading to various biological effects. The chloro and cyano groups can also participate in interactions with proteins and nucleic acids, influencing cellular pathways .
相似化合物的比较
Similar Compounds
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(methylamino)phenyl]-2-hydroxyacetamide
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(ethylamino)phenyl]-2-hydroxyacetamide
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(dimethylamino)phenyl]-2-hydroxyacetamide
Uniqueness
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and interaction with biological targets compared to similar compounds with different substituents .
属性
CAS 编号 |
83249-50-7 |
|---|---|
分子式 |
C19H20ClN5O2 |
分子量 |
385.8 g/mol |
IUPAC 名称 |
N-[2-[(3-chloro-4-cyanophenyl)diazenyl]-5-(diethylamino)phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-25(4-2)15-7-8-17(18(10-15)22-19(27)12-26)24-23-14-6-5-13(11-21)16(20)9-14/h5-10,26H,3-4,12H2,1-2H3,(H,22,27) |
InChI 键 |
BQDOGQCKDKUTMD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)C#N)Cl)NC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


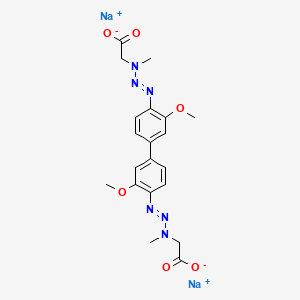
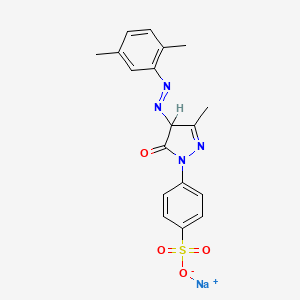
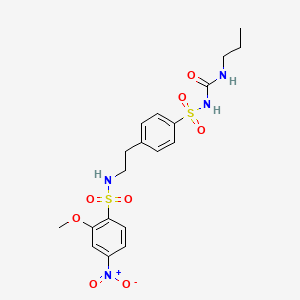
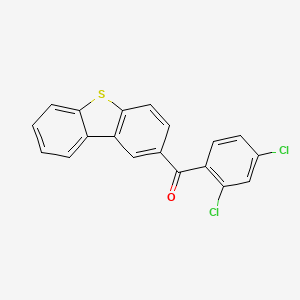
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
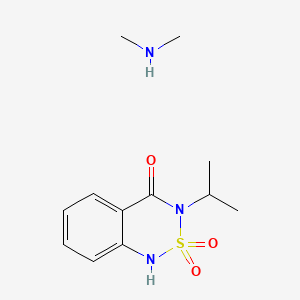


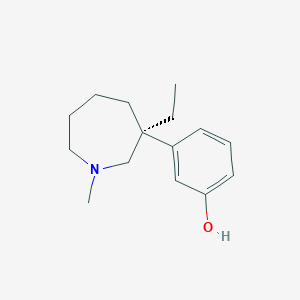

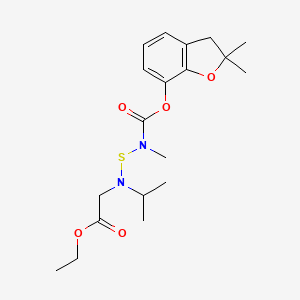
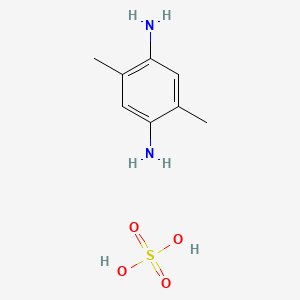

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
